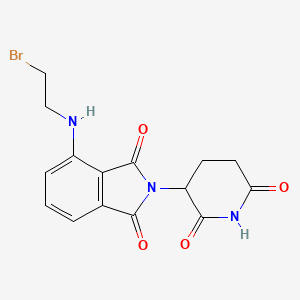
Pomalidomide-C2-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-C2-Br is a derivative of pomalidomide, a third-generation immunomodulatory imide drug. Pomalidomide itself is known for its potent immunomodulatory and anti-neoplastic properties, primarily used in the treatment of multiple myeloma. The addition of a bromine atom to the pomalidomide structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C2-Br typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of pomalidomide using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis is often employed to ensure consistent product quality and yield. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher efficiency and safety .
化学反应分析
Types of Reactions
Pomalidomide-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide derivatives.
科学研究应用
Pomalidomide-C2-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Pomalidomide-C2-Br exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T-cells and natural killer cells.
Anti-neoplastic Activity: Inhibits the proliferation of cancer cells and induces apoptosis.
Molecular Targets: Binds to cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins that promote cancer cell survival.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory properties but with significant side effects.
Lenalidomide: A second-generation immunomodulatory drug with improved efficacy and safety profile compared to thalidomide.
Pomalidomide: The base compound for Pomalidomide-C2-Br, with enhanced potency and reduced toxicity.
Uniqueness
This compound stands out due to the presence of the bromine atom, which enhances its chemical reactivity and allows for the synthesis of novel derivatives with potentially improved therapeutic properties.
属性
分子式 |
C15H14BrN3O4 |
|---|---|
分子量 |
380.19 g/mol |
IUPAC 名称 |
4-(2-bromoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14BrN3O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7H2,(H,18,20,21) |
InChI 键 |
QKEVDEBXLPYMPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


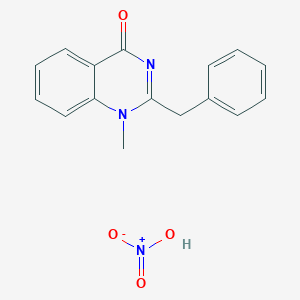
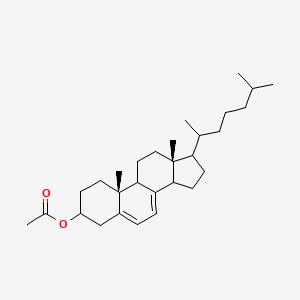
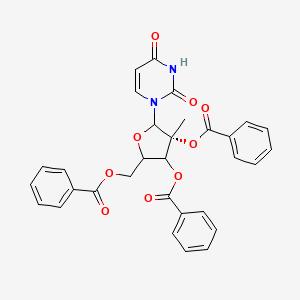

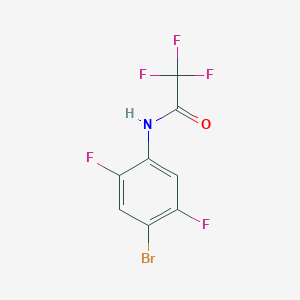
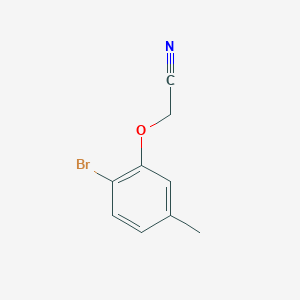
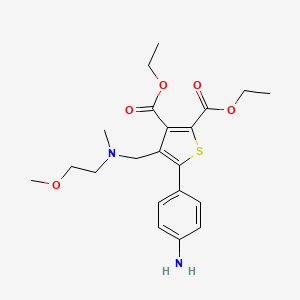
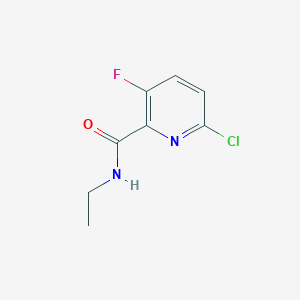
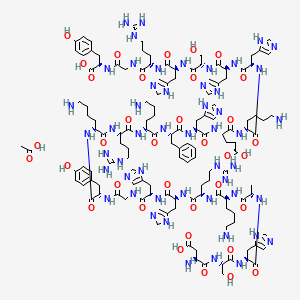
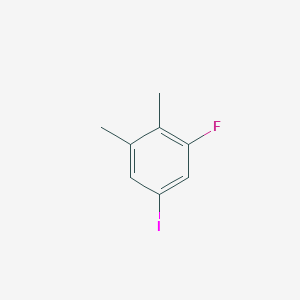
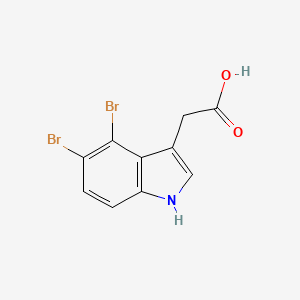
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)

![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)
